molecular formula C10H13N3 B157498 2-propan-2-yl-3H-benzimidazol-5-amine CAS No. 1724-56-7

2-propan-2-yl-3H-benzimidazol-5-amine

Cat. No.: B157498
CAS No.: 1724-56-7
M. Wt: 175.23 g/mol
InChI Key: CSAYYKPWXOVGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propan-2-yl-3H-benzimidazol-5-amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

  • Research on Zinc Complexes derived from 2-(Aminomethyl)Benzimidazole showcased the synthesis of complexes with potential applications in material science due to their unique chelate structures and geometries. These complexes exhibit interesting properties like hydrogen bonding and helicoidal geometry, which could have implications for designing new materials with specific mechanical or chemical properties (Patricio-Rangel et al., 2019).

Organic Chemistry and Synthesis Techniques

  • A novel isocyanide-based three-component synthesis method for benzimidazo[1,2-a][1,4]diazepinones was developed, highlighting the versatility of benzimidazole derivatives in synthesizing complex organic compounds with potential applications in drug development and organic chemistry (Ghandi et al., 2011).

Pharmacological Research and Drug Design

  • Bis-Benzimidazole derivatives have been synthesized and shown to have anticancer properties. This research suggests the potential of benzimidazole derivatives in the development of new anticancer agents, demonstrating the role of structural modification in enhancing biological activity (Rashid, 2020).

Material Science and Engineering

  • Studies on Polyimide-Metal Complexes have shown that incorporating 2-(2′-pyridyl)benzimidazole derivatives into polyimides enhances their dielectric, thermal, and mechanical properties. Such materials are promising for applications requiring high-performance polymers, such as in the electronics industry for high-temperature capacitors (Qian et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

  • Solution-Processible Bipolar Molecules combining triphenylamine and benzimidazole moieties have been developed for use in OLEDs. Their high thermal stability and excellent solubility enable the fabrication of efficient single-layer phosphorescent OLEDs through solution processing, marking a significant advancement in the field of optoelectronic devices (Ge et al., 2008).

Properties

IUPAC Name

2-propan-2-yl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAYYKPWXOVGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-nitro-1,2-phenylenediamine (0.9 g, 5.9 mmol) in 5 ml of isobutyric acid was stirred at reflux for 12 h. The reaction mixture was concentrated in vacuo to yield a dark brown residue, which was dissolved in 100 ml of EtOAc and washed with aqueous NaHCO3. Organic layer was dried over MgSO4 and concentrated in vacuo, yielding an oil which was characterized as 2-isopropyl-5-nitrobenzimidazole and subjected to a following reaction without further purification. The nitrobenzimidazole and 50 mg of 10% Pd—C were dissolved in 100 ml of MeOR and stirred for 12 h under H2. The reaction mixture was filtered and concentrated in vacuo, yielding 0.95 g (5.4 mmol, 92%) of the desired product.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
MeOR
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

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